molecular formula C12H17N3O B14900467 2-(Cyclohexylamino)nicotinamide

2-(Cyclohexylamino)nicotinamide

Cat. No.: B14900467
M. Wt: 219.28 g/mol
InChI Key: HYYFPSBMWVSUCC-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)nicotinamide is an organic compound with the molecular formula C12H17N3O It is a derivative of nicotinamide, where the amide nitrogen is substituted with a cyclohexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)nicotinamide typically involves the reaction of nicotinic acid or its derivatives with cyclohexylamine. One common method is the amidation reaction, where nicotinic acid is first converted to its acid chloride using reagents like thionyl chloride (SOCl2). The resulting nicotinoyl chloride is then reacted with cyclohexylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

    Substitution: Various nucleophiles, appropriate solvents, and sometimes catalysts.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group can enhance the binding affinity of the compound to its target, thereby modulating its activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, which lacks the cyclohexylamino substitution.

    2-(Cyclohexylamino)nicotinic acid: Similar structure but with a carboxylic acid group instead of an amide.

    Nicotinonitrile: A nitrile derivative of nicotinamide.

Uniqueness

2-(Cyclohexylamino)nicotinamide is unique due to the presence of the cyclohexylamino group, which can significantly alter its chemical and biological properties compared to its parent compound, nicotinamide. This substitution can enhance its binding affinity to specific targets, improve its solubility, and modify its reactivity in chemical reactions.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-(cyclohexylamino)pyridine-3-carboxamide

InChI

InChI=1S/C12H17N3O/c13-11(16)10-7-4-8-14-12(10)15-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H2,13,16)(H,14,15)

InChI Key

HYYFPSBMWVSUCC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC=N2)C(=O)N

Origin of Product

United States

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